Cas no 63105-61-3 (methyl 2,5-dichloro-4-nitrobenzoate)

Methyl 2,5-dichloro-4-nitrobenzoate is a chlorinated nitrobenzoate ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features both electron-withdrawing chloro and nitro substituents, enhancing reactivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The compound is valued for its stability and high purity, making it suitable for controlled functionalization in fine chemical production. The ester group provides versatility for further derivatization, while the nitro moiety facilitates reduction to amines or other transformations. It is commonly used in research settings for constructing complex heterocycles or as a precursor in agrochemical and pharmaceutical development. Proper handling is advised due to potential irritant properties.
methyl 2,5-dichloro-4-nitrobenzoate structure
63105-61-3 structure
Product Name:methyl 2,5-dichloro-4-nitrobenzoate
CAS No:63105-61-3
MF:C8H5Cl2NO4
MW:250.035600423813
CID:958709
PubChem ID:113012
Update Time:2025-06-27

methyl 2,5-dichloro-4-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2,5-dichloro-4-nitrobenzoate
    • Benzoic acid, 2,5-dichloro-4-nitro-, methyl ester
    • GTTBQPFPHTXRSZ-UHFFFAOYSA-N
    • METHYL 25-DICHLORO-4-NITROBENZOATE
    • DF3NJ2XW84
    • DB-334436
    • DTXSID5069673
    • NS00035301
    • 63105-61-3
    • EINECS 263-861-3
    • Inchi: 1S/C8H5Cl2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
    • InChI Key: GTTBQPFPHTXRSZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C(=O)OC)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 248.95965
  • Monoisotopic Mass: 248.9595630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 69.44

methyl 2,5-dichloro-4-nitrobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015013410-250mg
Methyl 2,5-dichloro-4-nitrobenzoate
63105-61-3 97%
250mg
$494.40 2023-09-01
Alichem
A015013410-500mg
Methyl 2,5-dichloro-4-nitrobenzoate
63105-61-3 97%
500mg
$798.70 2023-09-01
Alichem
A015013410-1g
Methyl 2,5-dichloro-4-nitrobenzoate
63105-61-3 97%
1g
$1519.80 2023-09-01

Additional information on methyl 2,5-dichloro-4-nitrobenzoate

Methyl 2,5-Dichloro-4-Nitrobenzoate (CAS No. 63105-61-3): A Versatile Intermediate in Organic Synthesis

The compound methyl 2,5-dichloro-4-nitrobenzoate (CAS No. 63105-61-3) is a highly functionalized aromatic ester widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a nitro group and dichloro substitution, makes it a valuable building block for synthesizing complex molecules. With the increasing demand for precision in organic synthesis, this compound has garnered attention for its role in developing active pharmaceutical ingredients (APIs) and crop protection agents.

In recent years, the search for sustainable synthesis methods has driven interest in compounds like methyl 2,5-dichloro-4-nitrobenzoate. Researchers are exploring its potential in green chemistry applications, such as catalytic reductions and solvent-free reactions. This aligns with the broader trend of minimizing environmental impact while maintaining high yields—a topic frequently searched in academic and industrial forums.

The nitroaromatic moiety in methyl 2,5-dichloro-4-nitrobenzoate is particularly noteworthy. Nitro groups are pivotal in drug discovery, often serving as precursors to amines or other bioactive functionalities. For instance, this compound could be a key intermediate in designing antimicrobial agents or herbicides, addressing global challenges like antibiotic resistance and food security.

From a technical perspective, the stability of methyl 2,5-dichloro-4-nitrobenzoate under various conditions is a common query among chemists. Studies suggest it exhibits moderate thermal stability, making it suitable for reactions requiring elevated temperatures. However, its photoreactivity—a trending topic in photochemistry—warrants careful handling to avoid unwanted degradation.

Another area of interest is the compound’s spectroscopic properties. Its distinct IR and NMR spectra are frequently cited in analytical chemistry discussions, aiding in structural verification during synthesis. This aspect is crucial for quality control in industrial settings, where reproducibility is paramount.

Looking ahead, innovations in cascade reactions and multicomponent syntheses may further elevate the utility of methyl 2,5-dichloro-4-nitrobenzoate. As synthetic methodologies evolve, this compound is poised to remain relevant in addressing both fundamental and applied research questions.

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